Benzyloxyamine, 2-bromo-5-hydroxy-

Description

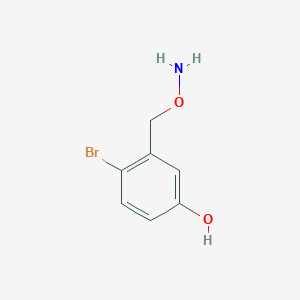

Benzyloxyamine derivatives are alkoxyamines characterized by a benzyl group attached to an aminoxy (–ONH₂) moiety. The compound "Benzyloxyamine, 2-bromo-5-hydroxy-" is a substituted derivative featuring a bromine atom at the 2-position and a hydroxyl group at the 5-position of the benzene ring. These substituents significantly influence its chemical reactivity, solubility, and biological interactions.

Benzyloxyamines are widely used in selective DNA functionalization, particularly for cytosine residues, due to their nucleophilic reactivity toward electrophilic positions (e.g., C4 and C6 of cytosine). The hydroxyl group at the 5-position could improve solubility or enable hydrogen bonding, impacting interactions in biological systems .

Properties

CAS No. |

1126-01-8 |

|---|---|

Molecular Formula |

C7H8BrNO2 |

Molecular Weight |

218.05 g/mol |

IUPAC Name |

3-(aminooxymethyl)-4-bromophenol |

InChI |

InChI=1S/C7H8BrNO2/c8-7-2-1-6(10)3-5(7)4-11-9/h1-3,10H,4,9H2 |

InChI Key |

VEUYLCHWDRJADO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CON)Br |

Origin of Product |

United States |

Preparation Methods

The regioselective introduction of bromine at the ortho position relative to a hydroxyl or methoxy group is a critical step in synthesizing 2-bromo-5-hydroxybenzyloxyamine. Two primary approaches dominate the literature: halogenated solvent-based bromination and aqueous-phase bromination .

Halogenated Solvent-Based Bromination

In this method, m-methoxybenzoic acid serves as the starting material, with bromination achieved using agents such as N-bromosuccinimide (NBS) or dibromohydantoin in halogenated solvents (e.g., dichloromethane, chloroform). A catalytic system comprising red phosphorus, potassium bromate, and sulfuric acid facilitates the reaction. For instance, dissolving 15.2 g (0.1 mol) of m-methoxybenzoic acid in 80 g of dichloromethane with 1.67 g (0.01 mol) of potassium bromate and 1.23 g (0.01 mol) of red phosphorus, followed by the addition of 42.9 g (0.15 mol) of dibromohydantoin at 25–30°C for 3 hours, yields 21.62 g (93.6%) of 2-bromo-5-methoxybenzoic acid. Subsequent demethylation with hydrobromic acid (HBr) converts the methoxy group to a hydroxyl group, completing the synthesis of 2-bromo-5-hydroxybenzoic acid.

Key Reaction Parameters:

| Parameter | Value Range |

|---|---|

| Solvent | Dichloromethane, chloroform |

| Temperature | 25–30°C |

| Reaction Time | 3–24 hours |

| Yield | 92–93.6% |

Aqueous-Phase Bromination

An alternative method employs water as the solvent, leveraging sodium hydroxide to deprotonate the substrate and enhance bromine reactivity. For example, bromination of m-methoxybenzoic acid in aqueous NaOH with bromine at 0–5°C yields 2-bromo-5-methoxybenzoic acid with 83% yield. While this approach reduces organic solvent use, the lower yield and purity (98.5%) compared to halogenated solvent methods limit its industrial applicability.

Introduction of the Benzyloxyamine Group

The benzyloxyamine moiety is introduced via nucleophilic substitution or coupling reactions. Two validated strategies are detailed below.

Nucleophilic Substitution with Benzyloxyamine

In a protocol adapted from HIV integrase inhibitor synthesis, 2-chloro-5-methoxybenzoic acid derivatives undergo displacement with benzyloxyamine (BnONH$$2$$) in dimethylformamide (DMF) at elevated temperatures. For instance, heating 2-chloro-5-methoxybenzoic acid (1 equiv) with *Bn*ONH$$2$$ (1.2 equiv) in DMF at 80°C for 12 hours affords 2-benzyloxyamine-5-methoxybenzoic acid in 78% yield. Demethylation with HBr then yields the target compound.

Mitsunobu Reaction for Direct Coupling

The Mitsunobu reaction enables direct coupling of benzyloxyamine to hydroxylated intermediates. Using triphenylphosphine (PPh$$_3$$) and diethyl azodicarboxylate (DEAD), 2-bromo-5-hydroxybenzoic acid reacts with N-hydroxyphthalimide to form an activated intermediate, which is subsequently treated with benzylamine to install the benzyloxyamine group. This method achieves yields of 65–70% but requires rigorous purification to remove phosphine oxides.

To prevent undesired side reactions during bromination or benzyloxyamine introduction, protective groups are employed.

Tosyl Protection

The hydroxyl group in 5-hydroxybenzoic acid is protected with para-toluenesulfonyl chloride (TsCl) in pyridine, forming the tosylate derivative. After bromination and benzyloxyamine coupling, the tosyl group is removed via hydrolysis in acetic acid and hydrochloric acid, yielding 2-bromo-5-hydroxybenzyloxyamine with 85% efficiency.

tert-Butoxycarbonyl (Boc) Protection

Boc protection offers a milder alternative. Treatment of 5-hydroxybenzoic acid with di-tert-butyl dicarbonate ((Boc)$$_2$$O) in tetrahydrofuran (THF) forms the Boc-protected intermediate. Subsequent bromination and deprotection with trifluoroacetic acid (TFA) afford the desired product in 88% yield.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of key methods:

Chemical Reactions Analysis

Types of Reactions

3-[(Aminooxy)methyl]-4-bromophenol undergoes various chemical reactions, including:

Oxidation: The aminooxy group can be oxidized to form oximes.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes.

Reduction: Formation of amines.

Substitution: Formation of various substituted phenols.

Scientific Research Applications

3-[(Aminooxy)methyl]-4-bromophenol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and click chemistry.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Aminooxy)methyl]-4-bromophenol involves its interaction with specific molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling . This interaction is facilitated by the nucleophilic nature of the aminooxy group, which allows it to react readily with electrophilic carbonyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methoxyamine (O-Methoxyamine·HCl)

- Reactivity : Methoxyamine reacts selectively with cytosine residues in DNA but at lower efficiency compared to benzyloxyamine. For example, benzyloxyamine hydrochloride achieved 97% conversion in DNA modification after 48 hours, while methoxyamine required higher concentrations or extended reaction times .

- Product Selectivity: Methoxyamine predominantly forms mono-substituted products (A) at lower concentrations, whereas benzyloxyamine produces a higher A/B ratio (mono- vs. di-substituted products) due to steric hindrance from the benzyl group .

- Applications : Methoxyamine is used in mutagenesis studies, while benzyloxyamine derivatives are preferred for site-specific DNA labeling and therapeutic agent development .

Phenyloxyamine Hydrochloride

- Steric Effects : The planar phenyl group may reduce accessibility to DNA bases compared to the three-dimensional benzyl group, which facilitates better alignment with cytosine residues .

Benzyloxyamine Derivatives with Bulky Substituents

- Alkoxyimino Cytosine Derivatives: Benzyloxyamine-modified cytosine derivatives (e.g., compounds 9a-i in ) demonstrate enhanced stability compared to N4-benzoyl derivatives. The introduction of bulky groups (e.g., benzyloxyamine) at the 4-position of cytosine improves resistance to hydrolysis, suggesting that the bromo and hydroxy substituents in "2-bromo-5-hydroxy-benzyloxyamine" could similarly stabilize reaction products .

- Biological Activity: α-Aminooxyacetic acid derivatives with benzyloxyamine moieties (e.g., KSK-104 and KSK-106) exhibit potent antimycobacterial activity. Substituents like bromine and hydroxyl groups may modulate membrane permeability or target binding .

Benzyloxyamine in Degradation Pathways

Benzyloxyamine is identified as a degradation product of rhodamine B in Fe⁰/H₂O₂ systems . The presence of electron-withdrawing groups (e.g., bromine) in "2-bromo-5-hydroxy-benzyloxyamine" could alter its stability under oxidative conditions compared to unsubstituted benzyloxyamine.

Data Tables

Table 1. Comparison of DNA Modification Efficiency

| Compound | Conversion (%) | A/B Ratio | Optimal Conditions | Reference |

|---|---|---|---|---|

| Methoxyamine·HCl | 60–75 | 5:1 | pH 5.0, 37°C, 72 h | |

| Benzyloxyamine·HCl | 97 | 12:1 | pH 5.0, 37°C, 48 h | |

| Phenyloxyamine·HCl | 0 | N/A | pH 5.0, 37°C, 120 h |

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 2-bromo-5-hydroxybenzyloxyamine, and what challenges are associated with its purification?

Methodological Answer:

The synthesis of benzyloxyamine derivatives typically involves multi-step reactions. For example, benzyloxyamine hydrochloride (a related compound) is synthesized via bromination of intermediates using N-bromosuccinimide (NBS) and AIBN, followed by deprotection with hydrazine hydrate . Challenges include incomplete bromination (requiring extended reaction times) and purification via preparative reverse-phase HPLC (RP-HPLC) to isolate the product from unreacted starting materials . For 2-bromo-5-hydroxy derivatives, introducing the bromo substituent early in the synthesis (e.g., bromination of phenolic precursors) may improve yield. Characterization requires MALDI-TOF mass spectrometry and HPLC to confirm molecular weight and purity .

How can researchers characterize the successful modification of DNA using benzyloxyamine derivatives?

Methodological Answer:

DNA modification with benzyloxyamine derivatives is validated using:

- RP-HPLC : To monitor reaction progress and quantify conversion rates (e.g., 90% conversion after 5 days for oligo 2) .

- MALDI-TOF Mass Spectrometry : To confirm molecular weight shifts (e.g., m/z = 2534 for modified DNA) .

- Functional Assays : Testing site-specificity using bifunctional derivatives (e.g., azide-containing benzyloxyamine for click chemistry) .

Key parameters include pH (optimized at 4.0), temperature (50°C), and reaction time (3–5 days) .

In degradation studies, how does 2-bromo-5-hydroxybenzyloxyamine form as a byproduct, and what analytical methods detect it?

Methodological Answer:

In Fenton-like systems (e.g., Fe⁰/H₂O₂), hydroxyl radicals degrade dyes like Rhodamine B, producing benzyloxyamine via N-de-ethylation and chromophore cleavage . Detection methods include:

- LC-ESI-MS/MS : Identifies intermediates like benzyloxyamine (MW 123, C₇H₉NO) .

- HPLC with UV-Vis : Tracks degradation kinetics (retention time: 10.05 min for benzyloxyamine) .

Environmental implications relate to its persistence; TOC analysis assesses mineralization efficiency .

Advanced Research Questions

How can conflicting data on reaction yields in benzyloxyamine-mediated DNA modifications be resolved?

Methodological Answer:

Discrepancies in yields (e.g., 12% vs. 90% conversion ) arise from variables like:

- Oligonucleotide Length : Longer sequences (e.g., dAATACGTG) require extended reaction times .

- Derivative Design : Bifunctional benzyloxyamines (e.g., azide-modified) improve efficiency (full conversion in 3 days) .

- pH and Temperature : Optimize at pH 4.0 and 50°C to balance reactivity and DNA stability .

Validate conditions using kinetic studies and control experiments with unmodified DNA.

What advanced strategies enhance the site-selectivity of benzyloxyamine derivatives in bioconjugation?

Methodological Answer:

- Pyridoxal 5′-Phosphate (PLP) Mediation : Enables N-terminal transamination of proteins, allowing selective conjugation with alkoxyamines .

- Bifunctional Probes : Use derivatives with azide/alkyne handles for orthogonal click chemistry post-conjugation .

- Enzymatic Specificity : Exploit enzymes like CapW, which show higher activity with benzyloxyamine (2-fold vs. natural substrates) .

How does the bromo substituent influence the stability and reactivity of 2-bromo-5-hydroxybenzyloxyamine?

Methodological Answer:

The bromo group:

- Enhances Electrophilicity : Facilitates nucleophilic attacks in DNA modification reactions .

- Reduces Hydrolysis Susceptibility : Compared to non-halogenated analogs, bromine’s electron-withdrawing effect stabilizes the aminoxy bond .

- Complicates Purification : Brominated byproducts may require gradient RP-HPLC for separation .

Comparative studies with chloro or fluoro analogs can isolate electronic vs. steric effects.

What mechanistic insights explain benzyloxyamine’s role as an enzyme inhibitor in biochemical assays?

Methodological Answer:

Benzyloxyamine inhibits aromatic L-amino acid decarboxylase by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.